Cas no 664364-75-4 (1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester)

1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester structure
664364-75-4 structure
Product name:1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester
CAS No:664364-75-4
MF:C9H17NO3
Molecular Weight:187.236182928085
MDL:MFCD21362336
CID:2117562
PubChem ID:23079954

1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester 化学的及び物理的性質

名前と識別子

    • tert-butyl morpholine-2-carboxylate
    • tert-butyl1,2-oxazinane-2-carboxylate
    • AKOS027255476
    • 2-Boc-[1,2]oxazinane
    • AS-72714
    • tert-butyl 1,2-oxazinane-2-carboxylate
    • MFCD21362336
    • boc-oxazinane
    • 2-Boc-1,2-oxazinane
    • 664364-75-4
    • CS-0037744
    • SY124480
    • 2H-1,2-Oxazine-2-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
    • SCHEMBL3603200
    • [1,2]Oxazinane-2-carboxylic acid tert-butyl ester
    • tert-Butyl oxazinane-2-carboxylate
    • 1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester
    • MDL: MFCD21362336
    • インチ: InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-6-4-5-7-12-10/h4-7H2,1-3H3
    • InChIKey: IHMHHDDHCURPDK-UHFFFAOYSA-N
    • SMILES: O=C(N1OCCCC1)OC(C)(C)C

計算された属性

  • 精确分子量: 187.12084340g/mol
  • 同位素质量: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 38.8Ų

1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester Security Information

  • 储存条件:(BD336141)

1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB455462-250mg
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester; .
664364-75-4
250mg
€198.10 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O939501-1g
[1,2]Oxazinane-2-Carboxylic Acid Tert-Butyl Ester
664364-75-4 95%
1g
¥1,350.00 2022-09-01
TRC
O931750-50mg
[1,2]Oxazinane-2-carboxylic Acid tert-Butyl Ester
664364-75-4
50mg
$ 50.00 2022-06-02
TRC
O931750-100mg
[1,2]Oxazinane-2-carboxylic Acid tert-Butyl Ester
664364-75-4
100mg
$ 70.00 2022-06-02
eNovation Chemicals LLC
D766264-5g
2H-1,2-Oxazine-2-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
664364-75-4 95%
5g
$815 2024-06-06
abcr
AB455462-1 g
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester
664364-75-4
1g
€410.70 2022-06-02
Alichem
A449037494-1g
tert-Butyl morpholine-2-carboxylate
664364-75-4 95%
1g
$250.70 2023-09-01
Alichem
A449037494-5g
tert-Butyl morpholine-2-carboxylate
664364-75-4 95%
5g
$696.90 2023-09-01
1PlusChem
1P00IC2F-500mg
2H-1,2-Oxazine-2-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
664364-75-4 95%
500mg
$157.00 2024-04-22
abcr
AB455462-1g
[1,2]Oxazinane-2-carboxylic acid tert-butyl ester; .
664364-75-4
1g
€418.20 2024-04-16

1,2Oxazinane-2-carboxylic Acid tert-Butyl Ester 関連文献

1,2Oxazinane-2-carboxylic Acid tert-Butyl Esterに関する追加情報

Recent Advances in the Application of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester (CAS: 664364-75-4) in Chemical Biology and Pharmaceutical Research

The compound 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester (CAS: 664364-75-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its oxazinane core and tert-butyl ester moiety, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the construction of peptidomimetics, enzyme inhibitors, and novel therapeutic agents, making it a valuable tool for medicinal chemists.

One of the most notable advancements in the utilization of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester is its incorporation into the design of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing selective inhibitors of serine proteases, which are implicated in numerous pathological conditions, including inflammation and cancer. The researchers employed a combination of molecular docking and kinetic assays to optimize the compound's binding affinity, achieving nanomolar inhibitory activity against target enzymes.

In addition to its therapeutic potential, recent research has explored the synthetic versatility of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester. A team from the University of Cambridge reported a novel asymmetric synthesis route for this compound, leveraging chiral auxiliaries to achieve high enantiomeric purity. This methodological breakthrough, detailed in a 2024 Organic Letters publication, addresses previous challenges in stereocontrol and scalability, paving the way for its broader application in enantioselective synthesis.

Furthermore, the compound's role in peptide mimicry has been extensively investigated. A study in Bioorganic & Medicinal Chemistry (2023) highlighted its use as a conformationally constrained amino acid surrogate, enabling the stabilization of secondary structures in peptide-based therapeutics. This approach has shown promise in enhancing the metabolic stability and bioavailability of peptide drugs, particularly in the treatment of metabolic disorders and infectious diseases.

Despite these advancements, challenges remain in the large-scale production and functionalization of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester. Recent efforts by industrial researchers have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. A patent application filed in early 2024 by a leading pharmaceutical company outlines a continuous flow chemistry approach that significantly enhances the efficiency of its synthesis, suggesting potential for industrial-scale applications.

In conclusion, 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester (CAS: 664364-75-4) continues to emerge as a pivotal building block in medicinal chemistry, with recent research expanding its applications in drug design and synthesis. Ongoing studies are expected to further elucidate its pharmacological properties and explore novel derivatives with enhanced biological activity. The compound's unique structural features and synthetic accessibility position it as a key player in the development of next-generation therapeutics.

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